Cicloprolol hydrochloride
Overview
Description
Cicloprolol is a beta-adrenoceptor antagonist . It is also known as a partial β1-adrenoceptor agonist . The IUPAC name for Cicloprolol is 1-[4-[2-(Cyclopropylmethoxy)ethoxy]phenoxy]-3-(propan-2-ylamino)propan-2-ol .
Molecular Structure Analysis
The molecular formula of Cicloprolol is C18H29NO4 . The molecular weight is 323.433 g/mol . The structure includes a cyclopropyl group, a methoxy group, an ethoxy group, and a phenoxy group .Scientific Research Applications
Antifungal Agent and Broad Spectrum Antimicrobial
Cicloprolol hydrochloride, a synthetic hydroxypyridone antifungal agent, is distinct in its mechanism of action compared to common systemic agents that interfere with sterol biosynthesis. It chelates trivalent cations like Fe3+, inhibiting metal-dependent enzymes crucial for degrading toxic metabolites in fungal cells, thereby targeting diverse metabolic and energy-producing processes in microbial cells. This makes it a broad-spectrum antimicrobial with activity against a wide range of dermatophytes, yeast, nondermatophyte molds, and both gram-positive and negative bacteria, including resistant strains of Staphylococcus aureus. Its high efficacy and unique action mechanism give it an advantage in treating fungal infections (Bohn & Kraemer, 2000).
Pharmacodynamics and Metabolism
Studies on cicloprolol in humans have highlighted its partial agonist activity, with significant effects on heart rate and blood pressure. This understanding is crucial in considering its potential therapeutic applications and interactions with other cardiovascular drugs. It offers insights into the complex pharmacodynamics and metabolism of such drugs in the human body (McCaffrey et al., 2004).
Topical Antimycotic Applications
Cicloprolol hydrochloride, with its unique antimicrobial profile, is effective against dermatophytes, yeasts, molds, and certain azole-resistant Candida species. Its high affinity for trivalent metal cations is a key determinant of its antimicrobial activity. Cicloprolol's multilevel mechanism of action provides a low potential for resistance development in pathogenic fungi. It is also formulated in various topical applications such as nail lacquers, creams, and lotions, demonstrating its versatility in treating different fungal infections (Subissi et al., 2010).
Transdermal Drug Delivery
Research into the transdermal delivery of drugs like propranolol hydrochloride has shown that terpenes can enhance skin permeation. Studies suggest that terpenes disrupt lipid bilayers, facilitating drug absorption through the skin. This has implications for the delivery of cicloprolol hydrochloride and similar drugs, potentially enhancing their efficacy and application methods (Ahad et al., 2011).
Metabolite Characterization
Understanding the metabolism of cardiovascular drugs, including cicloprolol, is vital for controlling drug interactions and side effects. Electrochemical oxidation coupled with mass spectrometric identification has been used to monitor the oxidation pathways of drugs like cicloprolol, offering valuable insights into their metabolites. This research is crucial for developing safer and more effective cardiovascular medications (Szultka-Młyńska et al., 2018)
properties
IUPAC Name |
1-[4-[2-(cyclopropylmethoxy)ethoxy]phenoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO4.ClH/c1-14(2)19-11-16(20)13-23-18-7-5-17(6-8-18)22-10-9-21-12-15-3-4-15;/h5-8,14-16,19-20H,3-4,9-13H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQJSQQPCCLGLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)OCCOCC2CC2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
63659-12-1 (Parent) | |
Record name | Cicloprolol hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063686793 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20979981 | |
Record name | 1-(4-(2-(Cyclopropylmethoxy)ethoxy)phenoxy)-3-(isopropylamino)-2-propanol hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20979981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cicloprolol hydrochloride | |
CAS RN |
63686-79-3 | |
Record name | Cicloprolol hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063686793 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(4-(2-(Cyclopropylmethoxy)ethoxy)phenoxy)-3-(isopropylamino)-2-propanol hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20979981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CICLOPROLOL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T355YD4791 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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